molecular formula C10H7BrClNO2S B15363907 Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate

Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B15363907
M. Wt: 320.59 g/mol
InChI Key: JUWHCPWCJKQKSR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound characterized by its bromine and chlorine atoms on a thieno[2,3-b]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of 2-bromothiophene with chloroacetonitrile, followed by further functionalization to introduce the carboxylate group[_{{{CITATION{{{_1{Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino4',5':4,5 .... Reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to achieve high purity and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylic acid.

  • Reduction: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-yl alcohol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in binding to biological receptors, leading to downstream effects such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is compared with other similar compounds, such as:

  • Ethyl 2-bromo-4-methylthieno[2,3-b]pyridine-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

  • Ethyl 2-chloro-4-bromothieno[2,3-b]pyridine-5-carboxylate: Similar structure but with the positions of bromine and chlorine reversed.

  • Ethyl 2-bromo-4-chlorothiophene-5-carboxylate: Similar core structure but without the pyridine ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H7BrClNO2S

Molecular Weight

320.59 g/mol

IUPAC Name

ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)6-4-13-9-5(8(6)12)3-7(11)16-9/h3-4H,2H2,1H3

InChI Key

JUWHCPWCJKQKSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=C(S2)Br

Origin of Product

United States

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